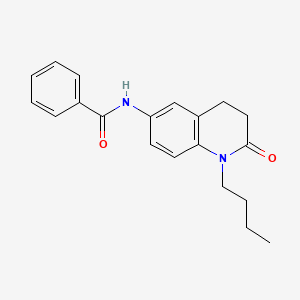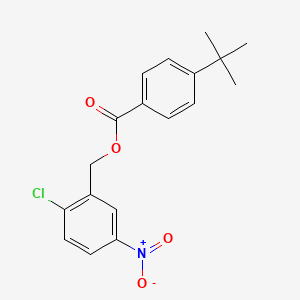
N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology. This compound is a thiazole derivative that has shown promising results in scientific research, which has led to further investigation into its synthesis, mechanism of action, and potential uses.
Wirkmechanismus
The mechanism of action of N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide is not fully understood, but studies have shown that it may act by inhibiting various cellular processes, including DNA synthesis and protein synthesis. Additionally, this compound may induce apoptosis by activating caspase enzymes and disrupting mitochondrial function.
Biochemical and Physiological Effects:
N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide has been shown to have various biochemical and physiological effects in scientific research studies. This compound has been shown to inhibit cancer cell growth and induce apoptosis, reduce inflammation, and have potential use as an anti-viral agent. Additionally, this compound has been studied for its potential use in treating neurodegenerative diseases, with promising results in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide in lab experiments include its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology. Additionally, this compound has shown promising results in various scientific research studies, indicating its potential as a therapeutic agent. However, limitations of using this compound in lab experiments include its complex synthesis method and limited availability, which may make it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several future directions for the research and development of N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide. One potential direction is to investigate its potential as an anti-viral agent, with studies focusing on its ability to inhibit viral replication and reduce viral load. Additionally, this compound may have potential use in treating neurodegenerative diseases, with further research needed to investigate its effects on neuronal function and survival. Furthermore, research may focus on developing more efficient and cost-effective methods for synthesizing this compound, which may increase its availability for research purposes.
Synthesemethoden
The synthesis of N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide involves a multi-step process that includes the condensation of 2-aminothiazole with 3-methoxybenzaldehyde, followed by the reaction with ethyl acetoacetate and pivaloyl chloride. The final product is obtained after purification and isolation using various techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide has shown potential applications in various scientific research studies, including drug discovery and medicinal chemistry. This compound has been investigated for its potential as an anti-cancer agent, with studies showing that it has the ability to inhibit cancer cell growth and induce apoptosis. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent, with promising results in reducing inflammation in animal models.
Eigenschaften
IUPAC Name |
N-[4-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-18(2,3)16(23)21-17-20-13(11-25-17)9-15(22)19-10-12-6-5-7-14(8-12)24-4/h5-8,11H,9-10H2,1-4H3,(H,19,22)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZUKCGNSAIRLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CS1)CC(=O)NCC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-Fluorophenyl)-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2817402.png)
![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2817403.png)

![2-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2817405.png)
![6-(2,5-Dimethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2817407.png)
![1-(4,6-Dimethylpyrimidin-2-yl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]piperidine-4-carboxamide](/img/structure/B2817411.png)

![ethyl 4-[(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2817414.png)
![N-(5-fluoro-2-methylphenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2817415.png)

![ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate dihydrochloride](/img/structure/B2817417.png)
![N-[(3-bromophenyl)(cyano)methyl]-3-(propan-2-yl)furan-2-carboxamide](/img/structure/B2817419.png)